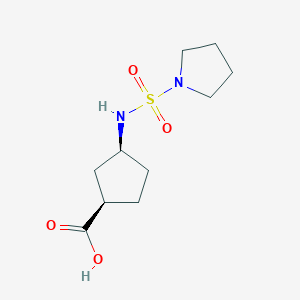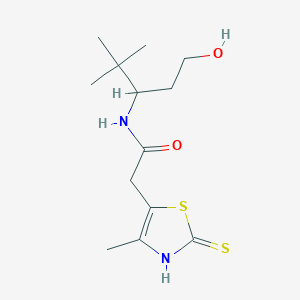![molecular formula C7H9ClN2O2 B6633600 2-chloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B6633600.png)
2-chloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]acetamide is a chemical compound that belongs to the class of chloroacetamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells. It may also disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]acetamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of bacterial and fungal cells. However, its effects on normal cells and tissues are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]acetamide in lab experiments is its potential for the development of new cancer treatments and antibiotics. However, its toxicity and potential side effects on normal cells and tissues need to be further studied. Additionally, its synthesis method is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]acetamide. One direction is to further investigate its mechanism of action and its effects on normal cells and tissues. Another direction is to optimize its synthesis method to make it more efficient and cost-effective. Additionally, its potential as a lead compound for the development of new cancer treatments and antibiotics needs to be further explored. Finally, its potential for use in other fields, such as agriculture and environmental science, should also be investigated.
In conclusion, 2-chloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]acetamide is a promising compound with potential applications in medicinal chemistry. Its synthesis method is complex, but its potential for the development of new cancer treatments and antibiotics makes it a valuable area of research. Further studies are needed to fully understand its mechanism of action, toxicity, and potential applications in other fields.
Métodos De Síntesis
The synthesis of 2-chloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]acetamide involves the reaction of 2-chloroacetamide with 5-methyl-2-oxazoline in the presence of a base such as sodium hydroxide. The reaction yields 2-chloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]acetamide as a white crystalline solid with a melting point of 98-100°C.
Aplicaciones Científicas De Investigación
2-chloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]acetamide has been studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
2-chloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-5-3-10-7(12-5)4-9-6(11)2-8/h3H,2,4H2,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTPUODTNLSIFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3S)-3-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633522.png)
![(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633527.png)

![(1R,3S)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633536.png)
![(1R,3S)-3-[(5-cyanopyridin-2-yl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633542.png)
![N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B6633546.png)
![2-[(5-bromo-1-methyl-6-oxopyridazin-4-yl)amino]-N-methylethanesulfonamide](/img/structure/B6633548.png)

![1-(2-Fluorophenyl)-2-[(5-methyl-1,3-oxazol-2-yl)methylamino]ethanol](/img/structure/B6633579.png)
![7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide](/img/structure/B6633591.png)
![2-chloro-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B6633594.png)
![2-(ethylamino)-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B6633606.png)
![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-(1,3-thiazol-5-yl)ethanamine](/img/structure/B6633608.png)
![3-Methyl-5-[1-(5-methyl-1,3-oxazol-2-yl)ethylamino]-1,2-thiazole-4-carbonitrile](/img/structure/B6633616.png)